5-Chlorouracil

Descripción

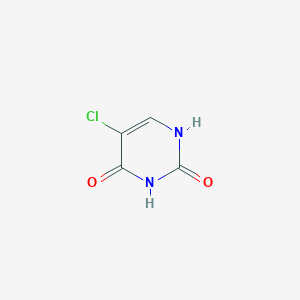

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBZKVVGZNMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075137 | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-81-1 | |

| Record name | 5-Chlorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4V03RNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthetic Pathways for Novel 5-Chlorouracil Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouracil, a halogenated derivative of the pyrimidine nucleobase uracil, serves as a pivotal scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, most notably as anticancer and antiviral agents. The chlorine atom at the 5-position enhances the lipophilicity and metabolic stability of the molecule, and can serve as a key site for further chemical modifications, leading to the generation of diverse chemical entities with potentially improved therapeutic profiles. This technical guide provides a comprehensive overview of the synthetic pathways for novel this compound derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Core Synthetic Strategies

The synthesis of novel this compound derivatives primarily involves modifications at the N1, N3, C5, and C6 positions of the uracil ring. Key strategies include N-alkylation, substitution at the C6 position, and palladium-catalyzed cross-coupling reactions at the C5 position.

N-Alkylation and N,N'-Disubstitution

Direct alkylation of this compound at the N1 and N3 positions is a common strategy to introduce diverse functionalities. These modifications can modulate the solubility, cell permeability, and target-binding affinity of the resulting compounds.

Experimental Protocol: General Procedure for N1,N3-Disubstitution of this compound

A mixture of this compound (1.0 eq.), the appropriate alkylating agent (2.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.5 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 4-12 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N1,N3-disubstituted this compound derivative.

| Derivative Class | Alkylating Agent | Yield (%) | Reference |

| 1,3-Dibenzyl-5-chlorouracil | Benzyl bromide | 85-95 | [1][2] |

| 1,3-Bis(cyanomethyl)-5-chlorouracil | Chloroacetonitrile | 70-80 | [2] |

Substitution at the C6 Position

The C6 position of the uracil ring is susceptible to nucleophilic substitution, particularly when a suitable leaving group, such as a chlorine atom, is present. This allows for the introduction of various amino, thio, and alkoxy moieties.

A versatile route to 6-amino substituted derivatives involves the reaction of 6-chloro-5-substituted uracils with various amines.

Experimental Protocol: Synthesis of 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils

A mixture of the appropriate 6-chloro-5-alkyluracil (1.0 eq.), the desired 1-substituted piperazine (1.0 eq.), and anhydrous potassium carbonate (1.0 eq.) in ethanol is heated under reflux for 6 hours. After cooling, the solvent is removed in vacuo, and water is added to the residue. The resulting precipitate is filtered, washed with cold water, dried, and recrystallized from ethanol to yield the pure product.[3]

| Starting Material | Substituted Piperazine | Product | Yield (%) |

| 6-Chloro-5-ethyluracil | 1-Phenylpiperazine | 5-Ethyl-6-(4-phenyl-1-piperazinyl)uracil | 85 |

| 6-Chloro-5-propyluracil | 1-(2-Hydroxyethyl)piperazine | 5-Propyl-6-(4-(2-hydroxyethyl)-1-piperazinyl)uracil | 78 |

The synthesis of 6-(arylthio) derivatives can be achieved through the reaction of 6-chlorouracil with various thiophenols.

Experimental Protocol: Synthesis of 6-(Arylthio)uracils

To a solution of 6-chlorouracil (1.0 eq.) in a suitable solvent such as DMF, the corresponding thiophenol (1.1 eq.) and a base like potassium carbonate (1.5 eq.) are added. The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for several hours. After completion, the mixture is cooled, poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and purified by recrystallization.

| Thiophenol | Product | Yield (%) |

| Thiophenol | 6-(Phenylthio)-5-chlorouracil | 75 |

| 4-Chlorothiophenol | 6-(4-Chlorophenylthio)-5-chlorouracil | 82 |

Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

To introduce aryl, alkynyl, or other carbon-based substituents at the C5 position, palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions are employed, typically starting from 5-iodo- or 5-bromouracil derivatives.

Experimental Workflow for C5-Functionalization

Caption: General workflow for C5-functionalization of this compound.

Experimental Protocol: Sonogashira Coupling of 5-Iodouracil Derivatives

To a solution of the 5-iodouracil derivative (1.0 eq.) and the terminal alkyne (1.2 eq.) in a solvent mixture of DMF and triethylamine (Et₃N), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) and copper(I) iodide (CuI) (0.1 eq.) are added. The reaction mixture is stirred under an inert atmosphere (e.g., argon) at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to afford the 5-alkynyluracil derivative.[3]

| 5-Iodouracil Derivative | Terminal Alkyne | Product | Yield (%) |

| 1,3-Dimethyl-5-iodouracil | Phenylacetylene | 1,3-Dimethyl-5-(phenylethynyl)uracil | 78 |

| 2',3',5'-Tri-O-acetyl-5-iodouridine | Propargyl alcohol | 2',3',5'-Tri-O-acetyl-5-(3-hydroxyprop-1-yn-1-yl)uridine | 65 |

Experimental Protocol: Suzuki Coupling of 5-Iodouracil Derivatives

A mixture of the 5-iodouracil derivative (1.0 eq.), the arylboronic acid (1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.) in a solvent system such as a mixture of toluene, ethanol, and water is heated to reflux under an inert atmosphere for several hours. After cooling, the organic layer is separated, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

| 5-Iodouracil Derivative | Arylboronic Acid | Product | Yield (%) |

| 5-Iodouracil | Phenylboronic acid | 5-Phenyluracil | 80 |

| 1,3-Dimethyl-5-iodouracil | 4-Methoxyphenylboronic acid | 1,3-Dimethyl-5-(4-methoxyphenyl)uracil | 88 |

Biological Mechanisms of Action

Anticancer Activity: Inhibition of Thymidylate Synthase

Many this compound derivatives exert their anticancer effects by targeting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent cell death in rapidly dividing cancer cells.

Caption: Inhibition of Thymidylate Synthase by this compound Derivatives.

Antiviral Activity: Interference with Viral Replication

Certain this compound nucleoside analogues have demonstrated potent antiviral activity, particularly against herpes simplex virus (HSV). The proposed mechanism involves the phosphorylation of the nucleoside analogue by a virus-encoded thymidine kinase, which is more efficient than the host cell kinases. The resulting triphosphate analogue can then be incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and inhibition of viral replication.

Caption: Antiviral Mechanism of this compound Nucleoside Analogues.

Conclusion

The synthetic versatility of the this compound scaffold allows for the creation of a vast array of novel derivatives with significant potential in drug discovery. The methodologies outlined in this guide, from N-alkylation and C6-substitutions to advanced palladium-catalyzed cross-coupling reactions, provide a robust toolkit for medicinal chemists. Understanding the underlying mechanisms of action, primarily the inhibition of thymidylate synthase for anticancer activity and interference with viral replication for antiviral effects, is crucial for the rational design of next-generation this compound-based therapeutics. Further exploration of structure-activity relationships and the development of innovative prodrug strategies will undoubtedly continue to drive this exciting field of research forward.

References

5-Chlorouracil: A Comprehensive Technical Guide to its Biochemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouracil (5-ClU) is a halogenated derivative of the nucleobase uracil.[1][2] First synthesized in the mid-20th century, it has garnered significant interest in biochemical and pharmaceutical research due to its potent biological activities.[3] As a structural analog of thymine, this compound can be incorporated into nucleic acids, leading to mutagenic and cytotoxic effects, which underpins its investigation as an anticancer and antiviral agent.[3][4] This technical guide provides an in-depth overview of the core biochemical properties and reactivity of this compound, supported by experimental methodologies and pathway visualizations to aid researchers and professionals in drug development.

Biochemical Properties

This compound is a white to light beige crystalline powder with the chemical formula C₄H₃ClN₂O₂. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design.

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C₄H₃ClN₂O₂ | |

| Molecular Weight | 146.53 g/mol | |

| Melting Point | >300 °C | |

| pKa | 6.77 ± 0.10 (Predicted) | |

| Water Solubility | 2.501 g/L (at 25 °C) | |

| Solubility in other solvents | DMF: 8 mg/mL, DMSO: 0.8 mg/mL, Ethanol: 53 mg/mL, PBS (pH 7.2): 60 mg/mL, 1 M NH₄OH: 50 mg/mL | |

| Appearance | White to light yellow powder/crystal | |

| UV λmax | 210, 272 nm |

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Features | References |

| ¹H NMR | Spectra available in DMSO-d₆ | |

| ¹³C NMR | Data available for structural confirmation | |

| IR Spectroscopy | Characteristic peaks for functional groups | |

| Mass Spectrometry | Molecular ion peak confirms molecular weight |

Reactivity and Biological Activity

The biological effects of this compound are primarily driven by its reactivity and its ability to interfere with nucleic acid metabolism.

Incorporation into DNA and RNA

As a thymine analog, this compound can be converted intracellularly to its corresponding nucleoside triphosphate and subsequently incorporated into DNA and RNA. This incorporation is a key mechanism of its mutagenic and cytotoxic effects. The presence of the chlorine atom at the 5-position alters the electronic properties of the base, leading to mispairing during DNA replication. Specifically, this compound can mispair with guanine, leading to A:T to G:C transition mutations.

DNA Damage and Repair

The incorporation of this compound into DNA is recognized by the cell as damage, triggering the DNA Damage Response (DDR) pathways. This can lead to the activation of DNA glycosylases that attempt to remove the incorrect base, potentially leading to single-strand and double-strand breaks. The accumulation of such damage can overwhelm the cellular repair machinery, ultimately leading to cell cycle arrest and apoptosis. This compound is also a known marker for DNA damage caused by hypochlorous acid, a reactive oxygen species generated during inflammation.

Inhibition of Thymidylate Synthase

While not as potent as its fluorinated counterpart, 5-Fluorouracil, this compound has been investigated for its ability to inhibit thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of thymidine, an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of the thymidine triphosphate pool, which disrupts DNA replication and repair, contributing to the compound's antiproliferative effects.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

Materials:

-

Uracil

-

18% Hydrochloric Acid (HCl)

-

Chlorine gas (or a suitable chlorinating agent like N-chlorosuccinimide)

-

Reaction vessel with gas inlet and outlet

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Protocol:

-

Suspend 1.00 g of uracil in 10 mL of an 18% aqueous HCl solution in a suitable reaction vessel.

-

Heat the suspension to 72-80 °C with continuous stirring.

-

Bubble chlorine gas through the suspension. The reaction should be monitored for the consumption of the starting material.

-

Continue the reaction for approximately 140 minutes or until the reaction is complete (e.g., as determined by TLC or LC-MS).

-

A white solid product will be present throughout the reaction.

-

After the reaction is complete, cool the mixture and collect the solid product by filtration.

-

Wash the product with cold water and dry to obtain this compound.

-

Purity can be assessed by elemental analysis, NMR, and mass spectrometry.

Cytotoxicity Assay (Resazurin-Based)

Materials:

-

Human hepatoma (HepG2) cells or other suitable cell line

-

96-well culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)

-

Resazurin sodium salt solution (0.15 mg/mL in DPBS, filter-sterilized)

-

Culture medium

-

Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Protocol:

-

Seed HepG2 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only controls.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

After the incubation period, add 20 µL of the resazurin solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

-

The fluorescence intensity is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Analysis of this compound Incorporation into DNA by GC-MS

Materials:

-

Cells treated with 5-chloro-2'-deoxyuridine (CldU)

-

DNA isolation kit

-

Nuclease P1

-

Alkaline phosphatase

-

Thymidine phosphorylase

-

3,5-bis-(trifluoromethyl)-benzyl bromide for derivatization

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Culture cells in the presence of a known concentration of CldU (e.g., 10 µM) for a specified period (e.g., two cell doublings).

-

Harvest the cells and isolate the genomic DNA using a commercial kit.

-

Digest the isolated DNA to release the individual bases by incubating with nuclease P1, alkaline phosphatase, and thymidine phosphorylase.

-

Derivatize the freed this compound with 3,5-bis-(trifluoromethyl)-benzyl bromide.

-

Analyze the derivatized sample by negative chemical ionization GC-MS to detect and quantify the amount of this compound incorporated into the DNA.

Signaling Pathways and Logical Relationships

The biological activity of this compound is intrinsically linked to its ability to induce cellular stress, primarily through DNA damage. This triggers a complex network of signaling pathways designed to address the damage and determine the cell's fate.

DNA Damage Response (DDR) Pathway

Upon incorporation of this compound into DNA and subsequent recognition of the lesion, the DDR pathway is activated. This involves a cascade of protein kinases, including ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which phosphorylate and activate downstream effectors like Chk1 and Chk2. These checkpoint kinases, in turn, orchestrate cell cycle arrest and promote DNA repair. If the damage is too extensive to be repaired, these pathways can initiate apoptosis.

Caption: DNA Damage Response pathway activated by this compound.

Cell Cycle Regulation

The activation of the DDR by this compound-induced DNA damage directly impacts cell cycle progression. Checkpoint kinases Chk1 and Chk2 phosphorylate and inactivate key cell cycle regulators, such as the CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through different phases of the cell cycle, leading to arrest at the G1/S or G2/M checkpoints. This pause allows the cell time to repair the DNA damage before proceeding with division.

Caption: Cell cycle regulation in response to this compound-induced stress.

Conclusion

This compound remains a compound of significant interest due to its multifaceted biochemical activities. Its ability to be incorporated into DNA, induce DNA damage, and disrupt cellular metabolism provides a strong rationale for its continued investigation in the development of novel therapeutics. This guide has provided a comprehensive overview of its core properties, reactivity, and the cellular pathways it perturbs, offering a valuable resource for researchers in the field. A thorough understanding of these fundamental aspects is crucial for the rational design of future studies and the successful translation of this compound-based therapies into clinical applications.

References

Investigating the Genotoxicity of 5-Chlorouracil In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouracil (5-ClU) is a halogenated pyrimidine analog that has garnered significant interest in biomedical research due to its structural similarity to the natural DNA and RNA base, uracil. Its potential as a therapeutic agent and its presence as a disinfection byproduct in water has necessitated a thorough evaluation of its genotoxic potential. This technical guide provides an in-depth overview of the in vitro methodologies used to investigate the genotoxicity of this compound, summarizes the expected data, and elucidates the potential molecular pathways involved in its mechanism of action. Evidence suggests that chlorinated pyrimidines, upon conversion to deoxyribonucleosides, are effective mutagens, clastogens (agents that cause disruptions or breaks in chromosomes), and toxicants, as well as potent inducers of sister-chromatid exchanges[1].

Data Presentation

While specific quantitative data for the in vitro genotoxicity of this compound is not extensively available in publicly accessible literature, this section provides illustrative tables that serve as a template for presenting such data when generated through experimental studies. These tables are structured for clarity and ease of comparison, reflecting the typical data presentation for standard genotoxicity assays.

Table 1: Illustrative Ames Test Results for this compound

| Tester Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Number of Revertant Colonies (Mean ± SD) | Fold Increase Over Control | Mutagenicity Assessment |

| TA98 | 0 (Control) | - | 25 ± 4 | 1.0 | Non-mutagenic |

| 10 | - | 28 ± 5 | 1.1 | Non-mutagenic | |

| 50 | - | 35 ± 6 | 1.4 | Equivocal | |

| 100 | - | 60 ± 8 | 2.4 | Mutagenic | |

| 0 (Control) | + | 30 ± 5 | 1.0 | Non-mutagenic | |

| 10 | + | 33 ± 6 | 1.1 | Non-mutagenic | |

| 50 | + | 45 ± 7 | 1.5 | Equivocal | |

| 100 | + | 75 ± 9 | 2.5 | Mutagenic | |

| TA100 | 0 (Control) | - | 120 ± 15 | 1.0 | Non-mutagenic |

| 10 | - | 135 ± 18 | 1.1 | Non-mutagenic | |

| 50 | - | 250 ± 25 | 2.1 | Mutagenic | |

| 100 | - | 480 ± 40 | 4.0 | Mutagenic | |

| 0 (Control) | + | 130 ± 16 | 1.0 | Non-mutagenic | |

| 10 | + | 145 ± 20 | 1.1 | Non-mutagenic | |

| 50 | + | 300 ± 30 | 2.3 | Mutagenic | |

| 100 | + | 590 ± 55 | 4.5 | Mutagenic |

Note: The data presented in this table are illustrative and intended to serve as a template. Actual experimental results for this compound may vary.

Table 2: Illustrative In Vitro Micronucleus Test Results for this compound in Human Lymphocytes

| Concentration (µM) | Metabolic Activation (S9) | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | % Micronucleated Binucleated Cells (Mean ± SD) | Fold Increase Over Control | Genotoxicity Assessment |

| 0 (Control) | - | 2000 | 20 | 1.0 ± 0.3 | 1.0 | Non-genotoxic |

| 1 | - | 2000 | 25 | 1.3 ± 0.4 | 1.3 | Non-genotoxic |

| 5 | - | 2000 | 45 | 2.3 ± 0.6 | 2.3 | Genotoxic |

| 10 | - | 2000 | 80 | 4.0 ± 0.9 | 4.0 | Genotoxic |

| 0 (Control) | + | 2000 | 22 | 1.1 ± 0.4 | 1.0 | Non-genotoxic |

| 1 | + | 2000 | 28 | 1.4 ± 0.5 | 1.3 | Non-genotoxic |

| 5 | + | 2000 | 55 | 2.8 ± 0.7 | 2.5 | Genotoxic |

| 10 | + | 2000 | 100 | 5.0 ± 1.1 | 4.5 | Genotoxic |

Note: The data presented in this table are illustrative and intended to serve as a template. Actual experimental results for this compound may vary.

Table 3: Illustrative In Vitro Chromosomal Aberration Assay Results for this compound in CHO Cells

| Concentration (µM) | Metabolic Activation (S9) | Number of Metaphases Scored | Number of Cells with Aberrations | % Aberrant Cells (Excluding Gaps) (Mean ± SD) | Fold Increase Over Control | Clastogenicity Assessment |

| 0 (Control) | - | 200 | 4 | 2.0 ± 1.0 | 1.0 | Non-clastogenic |

| 5 | - | 200 | 6 | 3.0 ± 1.5 | 1.5 | Non-clastogenic |

| 25 | - | 200 | 15 | 7.5 ± 2.5 | 3.8 | Clastogenic |

| 50 | - | 200 | 30 | 15.0 ± 4.0 | 7.5 | Clastogenic |

| 0 (Control) | + | 200 | 5 | 2.5 ± 1.2 | 1.0 | Non-clastogenic |

| 5 | + | 200 | 8 | 4.0 ± 1.8 | 1.6 | Non-clastogenic |

| 25 | + | 200 | 20 | 10.0 ± 3.0 | 4.0 | Clastogenic |

| 50 | + | 200 | 45 | 22.5 ± 5.5 | 9.0 | Clastogenic |

Note: The data presented in this table are illustrative and intended to serve as a template. Actual experimental results for this compound may vary.

Table 4: Illustrative Comet Assay (Alkaline) Results for this compound in TK6 Cells

| Concentration (µM) | Treatment Duration (hours) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) | Fold Increase in Tail DNA Over Control | DNA Damage Assessment |

| 0 (Control) | 4 | 2.5 ± 0.8 | 0.8 ± 0.3 | 1.0 | No significant damage |

| 10 | 4 | 8.0 ± 2.5 | 2.5 ± 0.8 | 3.2 | DNA damage detected |

| 50 | 4 | 25.0 ± 5.0 | 8.0 ± 2.0 | 10.0 | Significant DNA damage |

| 100 | 4 | 45.0 ± 8.0 | 15.0 ± 3.5 | 18.0 | High level of DNA damage |

Note: The data presented in this table are illustrative and intended to serve as a template. Actual experimental results for this compound may vary.

Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are provided below. These protocols are based on established guidelines and can be adapted for the specific investigation of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

1. Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic activation system (S9 fraction from induced rat liver).

-

Minimal glucose agar plates.

-

Top agar supplemented with a trace amount of histidine and biotin.

-

This compound stock solution and solvent control (e.g., DMSO or water).

-

Positive controls (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98, 2-aminoanthracene with S9).

2. Procedure:

-

Prepare overnight cultures of the Salmonella tester strains.

-

For each concentration of this compound, and for the negative and positive controls, mix the test substance with the bacterial culture and top agar. For experiments with metabolic activation, the S9 mix is also added.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus test detects both clastogenic and aneugenic (causing chromosome loss) effects by identifying the formation of micronuclei in the cytoplasm of interphase cells.

1. Materials:

-

Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6, or L5178Y cells).

-

Cell culture medium and supplements.

-

This compound stock solution and solvent control.

-

Cytochalasin B (to block cytokinesis and produce binucleated cells).

-

Metabolic activation system (S9).

-

Fixative (e.g., methanol:acetic acid).

-

DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).

2. Procedure:

-

Culture the cells and expose them to various concentrations of this compound, with and without S9 metabolic activation, for a suitable duration (e.g., 3-6 hours for short treatment with S9, or one to two cell cycles for continuous treatment without S9).

-

After treatment, wash the cells and add fresh medium containing cytochalasin B to accumulate binucleated cells.

-

Harvest the cells and fix them onto microscope slides.

-

Stain the cells with a DNA-specific stain.

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

In Vitro Chromosomal Aberration Assay

This assay assesses the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

1. Materials:

-

Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human lymphocytes).

-

Cell culture medium and supplements.

-

This compound stock solution and solvent control.

-

Metabolic activation system (S9).

-

Mitotic arresting agent (e.g., colcemid).

-

Hypotonic solution (e.g., KCl).

-

Fixative (e.g., methanol:acetic acid).

-

Stain (e.g., Giemsa).

2. Procedure:

-

Culture the cells and treat them with various concentrations of this compound, with and without S9 metabolic activation.

-

Add a mitotic arresting agent to accumulate cells in the metaphase stage of mitosis.

-

Harvest the cells, treat them with a hypotonic solution to swell the cells, and then fix them.

-

Drop the fixed cell suspension onto microscope slides and allow them to air dry.

-

Stain the chromosomes with Giemsa.

-

Analyze at least 200 metaphase spreads per concentration for chromosomal aberrations (e.g., chromatid and chromosome breaks, exchanges, and gaps). A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations is indicative of a clastogenic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Materials:

-

Mammalian cell line (e.g., TK6, HepG2).

-

Cell culture medium.

-

This compound stock solution and solvent control.

-

Low melting point agarose.

-

Lysis solution (high salt and detergent).

-

Alkaline electrophoresis buffer (pH > 13).

-

Neutralizing buffer.

-

DNA stain (e.g., SYBR Green or propidium iodide).

2. Procedure:

-

Expose the cells to different concentrations of this compound for a defined period.

-

Embed the treated cells in a thin layer of low melting point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the DNA as a "nucleoid".

-

Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis, during which fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

-

Neutralize the slides and stain the DNA.

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like % tail DNA and the Olive Tail Moment. An increase in these parameters indicates DNA damage.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially involved in the genotoxicity of this compound and a general workflow for in vitro genotoxicity testing.

Conclusion

The in vitro assessment of this compound's genotoxicity is crucial for understanding its potential risks to human health and for guiding its development as a potential therapeutic agent. The suite of assays described in this guide—the Ames test, micronucleus assay, chromosomal aberration assay, and comet assay—provides a comprehensive framework for detecting various types of genetic damage. While direct quantitative data for this compound remains to be fully elucidated in the public domain, the provided protocols and illustrative data tables offer a robust starting point for researchers. Furthermore, the proposed signaling pathways, centered around the Base Excision Repair and ATM/CHK2-mediated DNA damage response, provide a mechanistic basis for its observed genotoxicity, warranting further investigation to confirm these pathways and identify potential strategies for mitigating its harmful effects or harnessing them for therapeutic benefit.

References

Unveiling the Antitumor Potential of 5-Chlorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorouracil, a halogenated pyrimidine analog, has emerged as a compound of interest in oncology research due to its structural similarity to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). While extensive research on this compound is still developing, this technical guide aims to provide a comprehensive overview of its potential antitumor properties by drawing parallels with the well-documented activities of 5-FU and presenting available data on this compound and its derivatives. This document details the core mechanisms of action, including DNA and RNA synthesis inhibition, and explores the impact on cell cycle progression and apoptosis. Furthermore, it delves into the antiangiogenic properties of this compound derivatives and outlines key signaling pathways involved. Detailed experimental protocols for evaluating these antitumor effects are also provided to facilitate further research and development in this promising area.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Pyrimidine analogs have long been a cornerstone of cancer chemotherapy, with 5-Fluorouracil (5-FU) being a prime example used in the treatment of various solid tumors. This compound, as a closely related analog, presents a compelling case for investigation into its own antitumor capabilities. This guide synthesizes the current understanding of this compound's potential, leveraging the extensive knowledge of 5-FU's mechanisms and incorporating specific findings on this compound and its derivatives.

Core Mechanism of Action: Inhibition of Nucleic Acid Synthesis

The primary antitumor activity of this compound is believed to mirror that of 5-FU, centering on the disruption of DNA and RNA synthesis, which is critical for the proliferation of rapidly dividing cancer cells.[1]

-

Inhibition of Thymidylate Synthase and DNA Synthesis: A key mechanism of 5-FU is the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2][3][4] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a folate cofactor, leading to the depletion of thymidine triphosphate (dTTP) and subsequent "thymineless death" due to DNA fragmentation. Given its structural similarity, this compound is anticipated to exert a similar inhibitory effect on TS.

-

Incorporation into RNA and DNA: Metabolites of 5-FU can also be incorporated into RNA and DNA. The incorporation of fluorouridine triphosphate (FUTP) into RNA disrupts RNA processing and function. Similarly, fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and instability. It is plausible that this compound undergoes similar metabolic activation and incorporation, contributing to its cytotoxic effects.

Figure 1: Proposed inhibition of Thymidylate Synthase by this compound.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

Apoptosis

Studies on 5-FU have demonstrated its capacity to induce apoptosis in various cancer cell lines. This process is often caspase-dependent and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While specific quantitative data for this compound-induced apoptosis is limited, it is expected to trigger similar apoptotic cascades. For instance, 5-FU has been shown to induce apoptosis in oral squamous cell carcinoma cells in a caspase-dependent manner.[5]

Cell Cycle Arrest

5-FU is known to cause perturbations in the cell cycle, often leading to an accumulation of cells in the S-phase or G2/M phase. For example, low doses of 5-FU have been shown to induce G2/M cell cycle arrest in keloid fibroblasts. In smooth muscle cells, 5-FU was found to inhibit cell proliferation by inducing cell cycle arrest in the G1 phase. It is hypothesized that this compound would similarly disrupt the normal progression of the cell cycle in cancerous cells.

Quantitative Antitumor Data

In Vivo Antitumor Activity of a this compound Derivative

A notable derivative, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), has been investigated for its antiangiogenic and antitumor properties. The following table summarizes the in vivo antitumor activity of AEAC in human cancer xenograft models.

| Cell Line | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |

| A549 | Non-Small Cell Lung | AEAC | 50 mg/kg/day | 40-50 | |

| PANC-1 | Pancreatic | AEAC | 50 mg/kg/day | 40-50 | |

| BxPC-3 | Pancreatic | AEAC | 50 mg/kg/day | Not active | |

| A549 | Non-Small Cell Lung | AEAC + VEGF-Trap | 50 mg/kg/day + VEGF-Trap | Additive effect (greater than VEGF-Trap alone) | |

| PANC-1 | Pancreatic | AEAC + VEGF-Trap | 50 mg/kg/day + VEGF-Trap | Additive effect (greater than VEGF-Trap alone) | |

| BxPC-3 | Pancreatic | AEAC + VEGF-Trap | 50 mg/kg/day + VEGF-Trap | Enhanced effect (greater than VEGF-Trap alone) |

Antiangiogenic Properties and Signaling Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy.

Inhibition of Thymidine Phosphorylase

The this compound derivative, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), is a potent inhibitor of thymidine phosphorylase (TP), an enzyme identical to platelet-derived endothelial cell growth factor (PD-ECGF). TP is overexpressed in many cancers and its expression is correlated with increased microvessel density and poorer prognosis. The proangiogenic actions of TP are dependent on its enzymatic activity. By inhibiting TP, AEAC reduces microvessel density in tumors, demonstrating an antiangiogenic effect.

Figure 2: Inhibition of the Thymidine Phosphorylase pro-angiogenic pathway by AEAC.

Experimental Protocols

To facilitate further research into the antitumor properties of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 48 or 72 hours). Include untreated control wells.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Figure 3: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with a compound.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for a specified time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of a compound on the cell cycle distribution.

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

While direct and extensive data on the antitumor properties of this compound remains to be fully elucidated, the available information on its structure, its derivatives like AEAC, and its close analog 5-FU, strongly suggests its potential as a valuable candidate for cancer therapy. Its proposed mechanisms of inhibiting DNA and RNA synthesis, inducing apoptosis, and causing cell cycle arrest are all hallmarks of effective cytotoxic agents. Furthermore, the antiangiogenic activity of its derivatives highlights an additional and crucial avenue for its therapeutic application.

Future research should focus on generating robust in vitro and in vivo data specifically for this compound across a wide range of cancer cell lines and tumor models. Determining its IC50 values, quantifying its effects on apoptosis and the cell cycle, and elucidating the specific signaling pathways it modulates will be critical steps in advancing this compound towards clinical consideration. The detailed protocols provided in this guide offer a framework for conducting such essential investigations. The exploration of this compound and its derivatives holds the promise of expanding the arsenal of pyrimidine analogs in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vivo effects of 5-fluorouracil and ftorafur[1-(tetrahydrofuran-2-yl)-5-fluorouracil] on murine mammary tumors and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to the Cell: An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of 5-Chlorouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of 5-Chlorouracil, a halogenated pyrimidine of significant interest in biomedical research. Due to the limited direct research on this compound transport, this guide extrapolates from the extensive data available for its close analog, 5-Fluorouracil (5-FU), to propose the most probable mechanisms of cellular entry. All information derived from 5-FU studies is clearly noted.

Introduction to this compound and Its Biological Significance

This compound is an organochlorine compound consisting of a uracil molecule with a chlorine substituent at the 5-position[1][2][3]. While its counterpart, 5-Fluorouracil, is a widely used chemotherapeutic agent, this compound has been investigated for its role as a potential radiosensitizer and as a marker for DNA damage induced by hypochlorous acid during inflammation[4][5]. Understanding how this compound enters cells is fundamental to elucidating its biological activity and therapeutic potential.

Proposed Cellular Uptake and Transport Mechanisms of this compound

The cellular uptake of this compound is likely a multi-faceted process involving both passive diffusion and carrier-mediated transport, analogous to the well-characterized uptake of 5-Fluorouracil.

Passive Diffusion

Based on the behavior of 5-FU, it is anticipated that this compound can traverse the cell membrane via passive diffusion, driven by the concentration gradient across the membrane. This non-saturable process is dependent on the physicochemical properties of the molecule, such as its lipophilicity and size.

Carrier-Mediated Transport

The primary mechanism for the cellular uptake of many nucleoside analogs, including 5-FU, is through carrier-mediated transport facilitated by nucleoside transporters. These transporters are integral membrane proteins that bind to their substrates and undergo conformational changes to move them across the cell membrane. The two major families of nucleoside transporters likely involved in this compound uptake are the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs).

-

Human Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The hENT family includes hENT1, hENT2, hENT3, and hENT4, with hENT1 and hENT2 being the most well-characterized for their role in drug transport.

-

Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent co-transporters that actively transport nucleosides into the cell against their concentration gradient. The hCNT family includes hCNT1, hCNT2, and hCNT3, which exhibit distinct substrate specificities. hCNT1 is selective for pyrimidine nucleosides, hCNT2 for purine nucleosides, and hCNT3 transports both.

Given that 5-FU is a substrate for both hENTs and hCNTs, it is highly probable that this compound is also recognized and transported by members of these families.

Quantitative Data on 5-Fluorouracil Transport

While specific quantitative data for this compound transport is not available in the current literature, the following table summarizes the kinetic parameters for 5-FU uptake in various cell lines. This data provides a valuable reference for the potential transport kinetics of this compound.

| Cell Line | Transporter(s) Implicated | Km (mM) | Vmax (pmol/sec/5 µL cells) | Reference |

| Human Erythrocytes | Carrier-mediated (unspecified) | ~4 | ~500 | |

| Cultured Mammalian Cells (Novikoff rat hepatoma, P388 mouse leukemia, mouse L, and Chinese hamster ovary cells) | Saturable transport system | 5 to 15 | Not specified | |

| Rat Intestinal Everted Sacs | Na+-dependent carrier-mediated | 0.025 ± 0.018 | 0.74 ± 0.24 (nmol/min/cm) |

Note: The kinetic parameters can vary significantly depending on the cell type, expression levels of different transporters, and experimental conditions.

Experimental Protocols for Studying this compound Cellular Uptake

The following is a generalized protocol for a cellular uptake assay using a radiolabeled compound, which can be adapted for studying this compound.

Protocol: Radiolabeled this compound Uptake Assay in Adherent Cells

1. Materials:

- Adherent cell line of interest

- Complete cell culture medium

- Phosphate-buffered saline (PBS), pre-warmed to 37°C

- Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

- Radiolabeled this compound (e.g., [³H]-5-Chlorouracil or [¹⁴C]-5-Chlorouracil)

- Unlabeled this compound (for competition experiments)

- Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

- Scintillation cocktail

- Scintillation counter

- Multi-well cell culture plates (e.g., 24-well plates)

- Protein assay kit (e.g., BCA assay)

2. Cell Seeding:

- Seed cells in a 24-well plate at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

- Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

3. Uptake Assay:

- On the day of the experiment, aspirate the culture medium from the wells.

- Wash the cells twice with pre-warmed PBS.

- Add 500 µL of pre-warmed transport buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.

- Prepare the uptake solution by diluting the radiolabeled this compound in transport buffer to the desired final concentration. For competition experiments, also prepare uptake solutions containing a high concentration of unlabeled this compound.

- To initiate the uptake, aspirate the transport buffer and add the uptake solution to each well.

- Incubate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

4. Termination of Uptake and Cell Lysis:

- To stop the uptake, rapidly aspirate the uptake solution.

- Immediately wash the cells three times with ice-cold PBS to remove any extracellular radiolabeled compound.

- Add an appropriate volume of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

5. Quantification:

- Transfer the cell lysate from each well to a scintillation vial.

- Add scintillation cocktail to each vial and mix thoroughly.

- Measure the radioactivity in each sample using a scintillation counter.

- In parallel wells, determine the protein concentration of the cell lysate using a standard protein assay.

6. Data Analysis:

- Calculate the amount of this compound taken up by the cells (e.g., in pmol).

- Normalize the uptake data to the protein content of each sample (e.g., pmol/mg protein).

- Plot the normalized uptake as a function of time or concentration.

- For kinetic analysis, perform the assay over a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Visualizations of Cellular Transport and Experimental Workflow

Diagrams of Proposed Transport Mechanisms and Experimental Workflow

Caption: Proposed cellular uptake mechanisms of this compound.

Caption: General experimental workflow for a cellular uptake assay.

Conclusion

The cellular uptake of this compound is a critical determinant of its biological effects. Based on the extensive research on its close analog, 5-Fluorouracil, it is proposed that this compound enters cells through a combination of passive diffusion and carrier-mediated transport via the hENT and hCNT families of nucleoside transporters. Further research is warranted to directly characterize the transport of this compound, including the identification of the specific transporters involved and the determination of its transport kinetics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the cellular pharmacology of this and other halogenated pyrimidines.

References

- 1. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the Structural Elucidation of 5-Chlorouracil and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouracil (5-ClU) is a halogenated pyrimidine analog of the nucleobase uracil.[1][2] It has garnered significant interest in the fields of pharmacology and toxicology due to its potential as an anti-tumor agent and its role as a marker for DNA damage induced by inflammation.[3][4] This technical guide provides a comprehensive overview of the structural elucidation of this compound and its key metabolites, focusing on the analytical techniques, experimental protocols, and metabolic pathways involved.

Structural Elucidation of this compound

The definitive structure of this compound has been established through various spectroscopic and analytical techniques.

Chemical Structure and Properties

This compound is an organochlorine compound where a chlorine atom is substituted at the 5th position of the uracil ring.[5]

| Property | Value |

| IUPAC Name | 5-chloro-1H-pyrimidine-2,4-dione |

| Molecular Formula | C4H3ClN2O2 |

| Molecular Weight | 146.53 g/mol |

| CAS Number | 1820-81-1 |

| SMILES | C1=C(C(=O)NC(=O)N1)Cl |

| InChI | InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of this compound provides characteristic signals that confirm its structure. While full spectrum data requires access to specialized databases, the key feature is the presence of a singlet for the proton at the 6th position of the pyrimidine ring.

Mass Spectrometry (MS): Mass spectral analysis of this compound confirms its molecular weight. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M+) at m/z 146.

Metabolic Pathways of this compound

The metabolism of this compound is of critical importance in understanding its biological activity and toxicity. While the complete metabolic pathway is not as extensively studied as that of its analog, 5-fluorouracil (5-FU), evidence suggests analogous enzymatic conversions. The primary metabolic transformations involve its conversion to the corresponding nucleoside and subsequent reduction of the pyrimidine ring.

It is proposed that this compound undergoes catabolism in a pathway similar to that of uracil and 5-fluorouracil, which involves the enzymes dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase, and β-ureidopropionase.

References

- 1. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. This compound: Uses, Functions and Safety_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Toxicological Deep Dive into 5-Chlorouracil: A Guide for Preclinical Researchers

Introduction: 5-Chlorouracil (5-ClU) is a halogenated pyrimidine, a class of compounds synthesized in the 1950s as potential anti-tumor agents.[1] While its fluorinated counterparts, like 5-Fluorouracil (5-FU), are widely used in chemotherapy, this compound's toxicological profile is of significant interest due to its potential therapeutic applications, its presence in the environment as a water disinfection byproduct, and its role as a marker of DNA damage during inflammation.[2][3][4] This technical guide provides an in-depth overview of the preclinical toxicological assessment of this compound, synthesizing available data, detailing experimental methodologies, and illustrating key pathways for researchers, scientists, and drug development professionals.

Mechanism of Toxicity and Genotoxicity

This compound is recognized as a potent mutagen, clastogen (an agent that causes breaks in chromosomes), and toxicant.[1] Its primary mechanism of toxicity stems from its structural similarity to the natural nucleobases thymine and uracil.

Key Toxicological Mechanisms:

-

DNA Incorporation and Damage: In vivo, this compound is converted to 5-chlorodeoxyuridine, which can be incorporated into DNA. This incorporation can lead to DNA damage and mutations.

-

Induction of Sister Chromatid Exchanges: It is a potent inducer of sister chromatid exchanges, a marker of genotoxic events.

-

Inflammation-Mediated DNA Damage: Hypochlorous acid, produced by neutrophils during inflammation, can react with DNA and its precursors to form this compound, making it a signature product of inflammation-induced DNA damage.

The genotoxic potential of this compound necessitates a thorough evaluation using a battery of in vitro and in vivo assays.

Preclinical Toxicity Studies: Data and Protocols

A standard preclinical toxicology program aims to characterize toxic effects concerning target organs, dose-dependence, and reversibility to establish a safe starting dose for human trials. While specific quantitative data for acute and repeated-dose toxicity studies on this compound are not extensively available in the public domain, the focus of existing research has been on its genotoxic and cytotoxic properties.

Table 1: Summary of Preclinical Genotoxicity and Cytotoxicity Findings for this compound

| Assay Type | Model System | Key Findings | Reference |

| Genotoxicity | Bacterial and Eukaryotic Cells | Induces cellular toxicity and chromosome aberrations. | |

| Genotoxicity | In vivo (Mice) | Ingested 5-ClU incorporates into liver and testicular DNA. | |

| Sister Chromatid Exchange | Chinese Hamster Ovary Cells | 5-chlorodeoxyuridine is a potent inducer of SCE. | |

| Cytotoxicity | Hepatocytes and Liver Cell Lines | Used as a control in resazurin-based cytotoxicity assays. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are representative protocols for key assays used to evaluate the safety of compounds like this compound.

Protocol 1: In Vitro Cytotoxicity Assay (Resazurin-Based)

This protocol is adapted from methodologies where this compound was used as a control cytotoxic agent.

-

Cell Culture:

-

Plate hepatocytes or a relevant liver cell line (e.g., HepG2) in a 96-well microtiter plate at a predetermined density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Exposure:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls and a positive control.

-

Incubate the plates for a specified exposure period (e.g., 24, 48, or 72 hours).

-

-

Resazurin Assay:

-

Prepare a resazurin solution in phosphate-buffered saline (PBS).

-

Add the resazurin solution to each well and incubate for 2-4 hours, protected from light.

-

Measure the fluorescence or absorbance of the metabolically active product, resorufin, using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Protocol 2: In Vivo Genotoxicity - Rodent Micronucleus Assay

This is a standard protocol to assess chromosomal damage.

-

Animal Model and Dosing:

-

Use a suitable rodent model (e.g., male and female Wistar rats).

-

Administer this compound via a clinically relevant route (e.g., oral gavage, intravenous) at three dose levels, plus a vehicle control and a positive control.

-

The dosing regimen can be acute (one or two doses) or sub-chronic.

-

-

Sample Collection:

-

Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).

-

For bone marrow, flush the femurs with fetal bovine serum. For peripheral blood, collect via a standard method.

-

-

Slide Preparation and Staining:

-

Prepare smears of the bone marrow or blood cells on microscope slides.

-

Fix and stain the slides with a fluorescent dye (e.g., acridine orange) or Giemsa stain to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

-

-

Microscopic Analysis:

-

Score at least 2000 PCEs per animal for the presence of micronuclei.

-

Calculate the ratio of PCEs to NCEs to assess bone marrow toxicity.

-

-

Data Analysis:

-

Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.

-

A significant, dose-related increase in micronuclei indicates a clastogenic or aneugenic effect.

-

Conclusion

The available preclinical data strongly indicate that this compound is a genotoxic compound. Its ability to be incorporated into DNA and induce chromosomal damage is a primary toxicological concern. While it has been explored for anti-tumor properties, its genotoxic profile suggests that therapeutic applications would require a careful risk-benefit assessment, potentially in contexts where its cytotoxic effects can be targeted specifically to cancer cells. Further preclinical studies, including comprehensive acute, sub-chronic, and chronic toxicity assessments in multiple species, are necessary to fully characterize its safety profile and determine any potential for safe therapeutic use.

References

- 1. The genetic toxicology of 5-fluoropyrimidines and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Functions and Safety_Chemicalbook [chemicalbook.com]

- 3. This compound, a marker of DNA damage from hypochlorous acid during inflammation. A gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 5-Chlorouracil in Site-Directed Mutagenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed mutagenesis is a cornerstone of modern molecular biology, enabling precise modifications to DNA sequences to study gene function, protein structure, and to engineer novel proteins. Halogenated pyrimidines, such as 5-Chlorouracil (5-ClU), are analogs of thymine that can be incorporated into DNA and induce mutations. This document provides a detailed overview of the theoretical application of this compound in site-directed mutagenesis, including its mechanism of action, a generalized experimental protocol, and relevant data considerations.

Disclaimer: The following protocol is a generalized procedure based on the principles of base analog mutagenesis. Specific protocols for the use of this compound in site-directed mutagenesis are not widely established in the scientific literature. Therefore, this protocol should be considered a starting point for experimental design and will require optimization.

Mechanism of Action of this compound

This compound is a structural analog of the DNA base thymine, with a chlorine atom at the 5th position of the pyrimidine ring instead of a methyl group.[1] This substitution is key to its mutagenic properties. The electron-withdrawing nature of the chlorine atom influences the tautomeric equilibrium of the base.[2][3]

Like thymine, this compound predominantly exists in the keto form, which correctly pairs with adenine during DNA replication. However, it has an increased tendency to shift to the enol or ionized tautomeric form. In this state, it can mispair with guanine.[2][3] This mispairing event, if not corrected by the cell's DNA repair machinery, will result in a T:A to C:G transition mutation after subsequent rounds of DNA replication.

The proposed mechanism involves the following steps:

-

Incorporation: 5-Chloro-2'-deoxyuridine triphosphate (5-CldUTP), the deoxynucleoside triphosphate form of this compound, is incorporated opposite adenine in a replicating DNA strand.

-

Tautomeric Shift: The incorporated this compound can undergo a tautomeric shift from its keto form to its enol or ionized form.

-

Mispairing: During the next round of replication, the enol or ionized form of this compound preferentially pairs with guanine.

-

Mutation Fixation: In the subsequent round of replication, this guanine will pair with cytosine, completing the T:A to C:G transition.

Signaling Pathway Diagram

Caption: Mechanism of this compound induced T:A to C:G transition mutation.

Experimental Protocols

This section outlines a generalized protocol for in vivo site-directed mutagenesis using this compound. This method involves growing a host organism (e.g., E. coli) in the presence of this compound to facilitate its incorporation into the plasmid DNA.

Materials:

-

E. coli strain (e.g., a thymine-requiring auxotroph to enhance analog incorporation)

-

Plasmid DNA containing the gene of interest

-

Luria-Bertani (LB) medium

-

This compound (5-ClU)

-

Thymidine

-

Appropriate antibiotic for plasmid selection

-

Competent cells for transformation

-

DNA purification kit

-

DNA sequencing reagents

Protocol:

-

Preparation of Media:

-

Prepare LB medium supplemented with the appropriate antibiotic.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or alkaline water).

-

Prepare a stock solution of thymidine.

-

-

Growth of Host Strain:

-

Inoculate a single colony of the E. coli host strain carrying the plasmid of interest into 5 mL of LB medium with the selective antibiotic.

-

Incubate overnight at 37°C with shaking.

-

-

Induction of Mutagenesis:

-

Inoculate 100 mL of pre-warmed LB medium (with antibiotic) with the overnight culture to an initial OD600 of ~0.05.

-

Add this compound to the culture at a final concentration to be optimized (start with a range of 1-20 µg/mL). Note: Higher concentrations may be toxic.

-

To enhance incorporation, the concentration of thymidine in the medium can be limited. For thymine auxotrophs, provide a suboptimal concentration of thymidine.

-

Incubate the culture at 37°C with shaking, allowing for several rounds of plasmid replication (e.g., grow to late logarithmic or stationary phase).

-

-

Plasmid DNA Isolation:

-

Pellet the bacterial cells by centrifugation.

-

Isolate the plasmid DNA using a commercial miniprep or maxiprep kit according to the manufacturer's instructions.

-

-

Transformation and Selection:

-

Transform the isolated, mutagenized plasmid DNA into a fresh culture of competent E. coli cells (a strain with a functional DNA repair system is recommended to avoid excessive mutations).

-

Plate the transformed cells on LB agar plates containing the selective antibiotic.

-

Incubate overnight at 37°C.

-

-

Screening for Mutations:

-

Pick individual colonies and grow them in small-scale liquid cultures.

-

Isolate plasmid DNA from each culture.

-

Screen for the desired mutation by DNA sequencing of the target gene. Alternatively, a phenotypic screen or a restriction digest screen (if the mutation introduces or removes a restriction site) can be employed.

-

Experimental Workflow Diagram

Caption: Workflow for in vivo site-directed mutagenesis using this compound.

Data Presentation

The efficiency of mutagenesis using this compound will depend on various factors, including the concentration of the analog, the host strain, and the duration of exposure. The following table provides a template for summarizing quantitative data from such experiments. The values presented are hypothetical and should be determined experimentally.

| Parameter | Condition 1 (e.g., 1 µg/mL 5-ClU) | Condition 2 (e.g., 5 µg/mL 5-ClU) | Condition 3 (e.g., 10 µg/mL 5-ClU) | Control (No 5-ClU) |

| Plasmid Yield (ng/µL) | 100 | 85 | 60 | 120 |

| Transformation Efficiency (CFU/µg DNA) | 1.2 x 10⁸ | 1.0 x 10⁸ | 0.7 x 10⁸ | 1.5 x 10⁸ |

| Mutation Frequency (%) | 0.1 | 0.5 | 1.2 | < 0.01 |

| Frequency of T:A > C:G Transitions (%) | 85 | 90 | 92 | N/A |

| Off-target Mutation Rate (per kb) | 0.05 | 0.2 | 0.5 | < 0.001 |

Data are hypothetical and for illustrative purposes only.

Conclusion

This compound presents a potential tool for random mutagenesis and, with targeted screening, for site-directed mutagenesis. Its mechanism, analogous to other halogenated pyrimidines, involves incorporation into DNA and subsequent mispairing due to tautomeric shifts. The provided protocol offers a foundational approach for researchers interested in exploring the mutagenic properties of this compound. It is crucial to emphasize the need for careful optimization of experimental conditions and thorough verification of any resulting mutations through DNA sequencing.

References

- 1. Structure, stability and function of this compound modified A:U and G:U base pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymerase incorporation and miscoding properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymerase incorporation and miscoding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 5-Chlorouracil in Antiviral Drug Development: A Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouracil is a halogenated derivative of the pyrimidine nucleobase uracil. While not typically employed as a direct antiviral agent, it serves as a critical starting material and key intermediate in the synthesis of a diverse range of nucleoside analogs with potent antiviral activity. The introduction of the chlorine atom at the 5-position of the uracil ring provides a valuable scaffold for further chemical modifications, leading to the development of compounds that can selectively inhibit viral replication. These derivatives have shown promise against a variety of DNA and RNA viruses, making this compound a compound of significant interest in the field of antiviral drug discovery.

The primary mechanism of action for antiviral drugs derived from this compound is based on their function as nucleoside analogs. Once metabolized within a host cell to their active triphosphate form, these molecules can mimic natural nucleosides and be incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination or a dysfunctional viral genome, thereby halting viral replication. The selectivity of these compounds often stems from a higher affinity of viral polymerases for the analog compared to host cell polymerases, or preferential activation by viral-specific enzymes like thymidine kinase.

This document provides detailed application notes on the use of this compound in synthesizing antiviral compounds, a summary of the antiviral activity of a key derivative, comprehensive experimental protocols for evaluating such compounds, and visualizations of synthetic and mechanistic pathways.

Data Presentation

The antiviral activity and cytotoxicity of nucleoside analogs derived from this compound are critical parameters for determining their potential as drug candidates. The following table summarizes the in vitro activity of a representative acyclic nucleoside analog synthesized from a this compound precursor.

| Compound Name | Virus Target | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Host Cell Line(s) |

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | Duck Hepatitis B Virus (DHBV) | In vitro antiviral assay | 0.31 - 1.55 | > 118 | > 76 - 380 | Not specified |

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | Human Cytomegalovirus (HCMV) | In vitro antiviral assay | 3.1 | > 118 | > 38 | Not specified |

Note: The CC₅₀ value is based on data for closely related 5-(1-azido-2-haloethyl)-2'-deoxyuridines which exhibited low host cell cytotoxicity (IC₅₀ > 118 µM)[1]. The primary study on the listed compound stated that it "showed any detectable toxicity to several stationary and proliferating host cells"[2][3].

Experimental Protocols

Protocol for Antiviral Activity Assessment: Plaque Reduction Assay